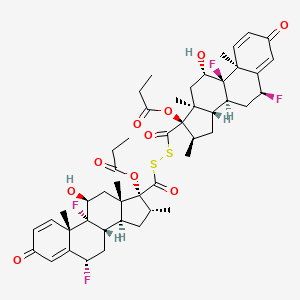

丙酸去氟甲基氟替卡松二硫化物

描述

Desfluoromethyl Fluticasone Propionate Disulfide is a pharmaceutical secondary standard used in pharma release testing and pharmaceutical research . It is a corticosteroid derived from fluticasone used to treat asthma and allergic rhinitis .

Molecular Structure Analysis

The molecular formula of Desfluoromethyl Fluticasone Propionate Disulfide is C48H58F4O10S2 . The molecular weight is 935.1 g/mol . The structure is complex, with multiple functional groups including carbonyl, hydroxyl, and disulfanyl groups .Physical And Chemical Properties Analysis

Desfluoromethyl Fluticasone Propionate Disulfide has a molecular weight of 935.09 g/mol . The empirical formula is C48H58F4O10S2 .科学研究应用

药效学和药代动力学

丙酸去氟甲基氟替卡松二硫化物是丙酸氟替卡松的一种变体,以其强大的局部抗炎皮质类固醇作用和较低的全身活性而闻名。它对糖皮质激素受体表现出高亲和力,并具有高亲脂性,确保了强大的疗效,同时降低了全身效应。值得注意的是,由于在肝脏中快速代谢为无活性衍生物,它的全身生物利用度很低,从而最大限度地减少了全身毒性 (Spencer 和 Wiseman,1997).

超越常见用途的治疗应用

在皮肤病中

丙酸氟替卡松已显示出治疗银屑病和特应性皮炎等炎症性皮肤病的疗效。它全身作用的可能性低,再加上其强大的抗炎特性,使其成为皮肤病学应用中的有价值的选择 (Spencer 和 Wiseman,1997).

在呼吸系统疾病中

在哮喘管理中,观察到丙酸氟替卡松与安慰剂相比,显着改善了肺功能和症状,提供了一种有价值的治疗选择。其局部抗炎效力高,全身吸收可忽略不计,有助于提高其疗效并降低全身副作用的风险 (Holliday 等,1994)。此外,在变应性鼻炎中,它能有效控制鼻部症状,与其他鼻内皮质类固醇相比疗效相似,但口服生物利用度较低,进一步最大限度地减少了全身暴露 (Bryson 和 Faulds,1992).

临床疗效和安全性

临床试验强调了该药物的疗效和安全性,特别强调了其在治疗剂量下对肾上腺功能的影响最小。这一方面对于长期治疗至关重要,尤其是在管理长期使用类固醇的慢性病时 (Masoli 等,2006).

作用机制

Target of Action

Desfluoromethyl Fluticasone Propionate Disulfide is a derivative of Fluticasone, a synthetic glucocorticoid . The primary targets of this compound are glucocorticoid receptors . These receptors are involved in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

The compound interacts with its targets, the glucocorticoid receptors, through an unknown mechanism . In vitro experiments show that Fluticasone, the parent compound, activates glucocorticoid receptors, inhibits nuclear factor kappa b, and inhibits lung eosinophilia in rats .

Biochemical Pathways

The activation of glucocorticoid receptors leads to a cascade of biochemical reactions that result in the suppression of inflammatory and immune responses . The inhibition of nuclear factor kappa b further contributes to the anti-inflammatory effects of the compound .

Pharmacokinetics

It can be inferred that these properties would be similar to those of its parent compound, fluticasone .

Result of Action

The molecular and cellular effects of Desfluoromethyl Fluticasone Propionate Disulfide’s action would be the reduction of inflammation and immune responses . This is achieved through the activation of glucocorticoid receptors and the inhibition of nuclear factor kappa b .

安全和危害

属性

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H58F4O10S2/c1-9-37(57)61-47(23(3)15-27-29-19-33(49)31-17-25(53)11-13-41(31,5)45(29,51)35(55)21-43(27,47)7)39(59)63-64-40(60)48(62-38(58)10-2)24(4)16-28-30-20-34(50)32-18-26(54)12-14-42(32,6)46(30,52)36(56)22-44(28,48)8/h11-14,17-18,23-24,27-30,33-36,55-56H,9-10,15-16,19-22H2,1-8H3/t23-,24-,27+,28+,29+,30+,33+,34+,35+,36+,41+,42+,43+,44+,45+,46+,47+,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDFECAXWAAOEZ-RUXGNHTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SSC(=O)C5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SSC(=O)[C@]5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6C[C@@H](C8=CC(=O)C=C[C@@]87C)F)F)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H58F4O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

935.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201812-64-8 | |

| Record name | Desfluoromethyl fluticasone propionate disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201812648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6α,11β,16α,17α)-(6'α,11'β,16'α,17'α)-17,17'-(dithiodicarbonyl)bis[6,9-difluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)androsta-1,4-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESFLUOROMETHYL FLUTICASONE PROPIONATE DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/718MRE2B9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)

![[(8S,9R,11S,13S,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B566123.png)

![2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B566124.png)

![1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine](/img/structure/B566127.png)

![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/no-structure.png)

![Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B566131.png)